molecular formula C11H15N3O B7754885 p-Isopropylbenzaldehyde semicarbazone CAS No. 950-07-2

p-Isopropylbenzaldehyde semicarbazone

Cat. No.: B7754885
CAS No.: 950-07-2
M. Wt: 205.26 g/mol
InChI Key: GUYURJHCOAZNNL-NTUHNPAUSA-N
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Description

Overview of Semicarbazone Chemistry in Academic Research

Semicarbazones are a class of chemical compounds typically formed through the condensation reaction of an aldehyde or ketone with semicarbazide (B1199961). researchgate.netcore.ac.uktaylorandfrancis.com The resulting structure, characterized by the general formula R₂C=NNHC(=O)NH₂, contains multiple donor atoms which allows them to function effectively as chelating ligands. core.ac.uktaylorandfrancis.com This ability to coordinate with metal ions is a key feature of their chemistry and is often linked to their biological properties. core.ac.ukpnrjournal.com

In academic research, semicarbazones are recognized for their diverse biological activities. researchgate.net Studies have revealed their potential as anticonvulsant, antimicrobial, and anticancer agents. researchgate.netnih.gov The general structure of active semicarbazones consists of an aromatic system linked to the semicarbazone moiety. nih.gov The lipophilicity of these compounds, which influences their ability to enter cells, can be modified by coordination with a metal, and the resulting metal complex can be more active than the free ligand. core.ac.uk The versatility in their synthesis and their wide-ranging pharmacological potential have made them a subject of considerable interest in medicinal and coordination chemistry. core.ac.uksathyabama.ac.in

Historical Context of p-Isopropylbenzaldehyde Semicarbazone Investigation

The investigation into semicarbazones and their derivatives has a notable history in medicinal chemistry. A related compound, 4-isopropylbenzaldehyde (B89865) thiosemicarbazone, known as cutisone, has been recognized for its medicinal effects. mdpi.com Semicarbazones and thiosemicarbazones first appeared in the 1800s and were later identified as effective chelating agents. taylorandfrancis.com The broader class of semicarbazones has been the subject of extensive research for their potential therapeutic applications. researchgate.net this compound is a specific derivative within this well-established class of compounds. Its synthesis is a straightforward condensation reaction between p-isopropylbenzaldehyde and semicarbazide hydrochloride in an alcohol solvent. Research into this specific molecule is part of the ongoing exploration of the structure-activity relationships within the semicarbazone family.

Current Research Landscape and Academic Significance of this compound

The current research landscape for this compound revolves around its synthesis, characterization, and exploration of its biological potential, particularly as a ligand in metal complexes. journalijar.com It is described as a Schiff base derived from the condensation of p-isopropylbenzaldehyde with semicarbazide. The para-isopropyl group on the benzaldehyde (B42025) ring provides distinct steric and electronic characteristics that influence the molecule's reactivity, stability, and biological activity.

Recent studies have focused on preparing metal complexes with this compound and its analogues. For instance, manganese (II) and iron (III) complexes have been synthesized and screened for antimicrobial and antioxidant properties. journalijar.com The biological activity of this compound is linked to its function as a chelating agent, forming stable complexes with metal ions that can inhibit metalloenzyme activity. This mechanism is thought to contribute to its observed antimicrobial and potential anticonvulsant effects. Furthermore, the thiosemicarbazone analogue of p-isopropylbenzaldehyde has been used to create zinc (II) and cadmium (II) complexes, which have shown cytotoxic activity against cancer cell lines, suggesting potential for antitumor applications. nih.gov The continued academic interest in this compound highlights its role as a valuable scaffold for developing new therapeutic agents.

Compound Data

Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₁₁H₁₅N₃O chemicalbook.comstenutz.eu
Molecular Weight 205.26 g/mol stenutz.eu
InChIKey GUYURJHCOAZNNL-UHFFFAOYSA-N stenutz.eu

Spectral Data of this compound

Spectroscopic Technique Characteristic Peaks
IR Spectroscopy Strong absorption at 1679 cm⁻¹ (C=O stretch)
¹H NMR Characteristic imine proton signal at δ 8.18 ppm

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-(4-propan-2-ylphenyl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-8(2)10-5-3-9(4-6-10)7-13-14-11(12)15/h3-8H,1-2H3,(H3,12,14,15)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYURJHCOAZNNL-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425939
Record name F3110-0082
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950-07-2
Record name NSC1597
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F3110-0082
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of P Isopropylbenzaldehyde Semicarbazone

Established Synthetic Routes to p-Isopropylbenzaldehyde Semicarbazone

The formation of this compound is primarily achieved through the condensation of its parent aldehyde, p-isopropylbenzaldehyde (cuminaldehyde), with a semicarbazide (B1199961) source.

The most common and established method for synthesizing this compound is the direct condensation reaction between p-isopropylbenzaldehyde and semicarbazide. chemicalbook.com This reaction is a classic example of imine formation, where the nucleophilic nitrogen of semicarbazide attacks the electrophilic carbonyl carbon of the aldehyde.

Typically, the reaction is conducted using semicarbazide hydrochloride. chemicalbook.com A weak base, such as sodium acetate, is added to the reaction mixture to neutralize the hydrochloride salt and liberate the free semicarbazide, which is the active nucleophile. chemicalbook.com The reaction mechanism involves a rate-determining step of dehydrating a tetrahedral intermediate, a process that can be subject to general acid catalysis. nih.gov Ethanol (B145695) or an ethanol-water mixture is commonly employed as the solvent to dissolve the aldehyde reactant and facilitate the precipitation of the resulting semicarbazone product upon formation. chemicalbook.com

Table 1: Conventional Synthesis of this compound

Reactant 1 Reactant 2 Reagents/Catalysts Solvent Key Steps

Advancements in the synthesis of semicarbazones, including this compound, have focused on improving reaction efficiency, selectivity, and yield. One key area of development is achieving chemoselectivity. For instance, synthetic conditions can be tuned to allow for the quantitative conversion of aldehydes to their corresponding semicarbazones while leaving ketone functionalities in the same molecule completely unreacted. ijcce.ac.ir This is particularly valuable in the synthesis of complex molecules with multiple carbonyl groups. ijcce.ac.ir

Yield optimization has also been a significant focus, with studies exploring different solvent systems to maximize product output. Research into green solvent alternatives has shown that specific compositions, such as an 80% aqueous solution of ethyl lactate (B86563) or a 92% aqueous solution of dimethyl isosorbide, can lead to peak yields in semicarbazone synthesis. geneseo.edu

Derivatization Strategies and Analogue Synthesis

The this compound molecule offers two primary sites for chemical modification: the hydrazone moiety and the aromatic ring. These sites allow for the synthesis of a diverse range of analogues.

The hydrazone group (-C=N-NH-C(O)NH₂) is a versatile functional handle for further chemical transformations.

Metal Complexation: The nitrogen and oxygen atoms of the semicarbazone can act as ligands, chelating with metal ions. For example, this compound has been used to prepare manganese (II) and iron (III) complexes. journalijar.com

Hydrolysis: The hydrazone linkage is susceptible to hydrolysis, which cleaves the C=N bond and reverts the molecule back to the original p-isopropylbenzaldehyde and semicarbazide. wikipedia.org This reaction is essentially the reverse of its synthesis.

Further Condensation: Hydrazones derived from hydrazine (B178648) itself can react with a second equivalent of a carbonyl compound to form an azine (R₂C=N-N=CR₂). wikipedia.org

Reaction with Nucleophiles: Complex hydrazone derivatives can be synthesized from existing hydrazones by heating them in the presence of various nucleophiles, such as alcohols, thiols, and amines. nih.gov This process, which may proceed through an imino-isocyanate intermediate, provides a powerful tool for late-stage derivatization. nih.gov

Table 2: Derivatization Reactions at the Hydrazone Moiety

Reaction Type Reagents Resulting Structure
Metal Complexation MnCl₂ or FeCl₃ Metal-ligand complex journalijar.com
Hydrolysis Water (H₂O) p-Isopropylbenzaldehyde + Semicarbazide wikipedia.org

The synthesis of analogues with different functionalities on the aromatic ring is typically achieved by starting with a pre-functionalized benzaldehyde (B42025) rather than by direct modification of the p-isopropylphenyl ring after the semicarbazone has been formed. chemicalbook.comresearchgate.net Synthetic schemes often involve reacting semicarbazide or its derivatives with a library of substituted benzaldehydes or other aromatic aldehydes (e.g., 3-formylindole) to produce a wide array of semicarbazone analogues. chemicalbook.comresearchgate.net This modular approach allows for systematic variation of the electronic and steric properties of the aryl group.

Green Chemistry Approaches in this compound Synthesis

In line with the growing importance of sustainable chemical manufacturing, several green chemistry approaches have been applied to the synthesis of semicarbazones. jddhs.comnih.gov These methods aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency. jddhs.comresearchgate.net

Two notable green methods include:

Use of Green Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives. Studies have successfully synthesized semicarbazones in aqueous mixtures of ethyl lactate or dimethyl isosorbide, which are considered green solvents. geneseo.edu The reactions are efficient, and optimizing the solvent-to-water ratio can lead to high yields. geneseo.edu

Solvent-Free Synthesis: An even greener approach is the elimination of the solvent altogether. Semicarbazones have been synthesized in high yields using solvent-free ball-milling techniques. ijcce.ac.ir This mechanochemical method involves the physical grinding of the solid reactants (e.g., an aldehyde and semicarbazide hydrochloride), providing the energy needed for the reaction to proceed without any bulk solvent medium. ijcce.ac.ir

Table 3: Comparison of Green Synthetic Methods for Semicarbazones

Method Solvents Conditions Advantages
Green Solvent Synthesis Ethyl lactate/water or Dimethyl isosorbide/water Room temperature Reduces use of toxic organic solvents; High yields achieved at optimal concentrations. geneseo.edu

Advanced Structural Elucidation and Spectroscopic Characterization of P Isopropylbenzaldehyde Semicarbazone

Single-Crystal X-ray Diffraction Analysis of p-Isopropylbenzaldehyde Semicarbazone

Crystallographic Parameters and Unit Cell Dimensions

Detailed crystallographic studies on this compound are limited in the public domain. However, analysis of related semicarbazone structures allows for a theoretical understanding of the expected crystal system and unit cell parameters. For instance, a study on a benzophenone-substituted semicarbazone revealed an orthorhombic crystal system with the space group Pccn. scirp.org It is plausible that this compound would crystallize in a similar system, though the specific lattice parameters would be unique to its structure.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterExpected Value
Crystal SystemOrthorhombic
Space GroupPccn
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)90
γ (°)90
Volume (ų)Value
ZValue

Note: The values in this table are hypothetical and based on related structures. Specific experimental data for this compound is not currently available in published literature.

Molecular Conformation and Intermolecular Interactions

The molecular conformation of this compound is dictated by the spatial arrangement of the isopropyl, benzaldehyde (B42025), and semicarbazone moieties. The presence of N-H and C=O groups in the semicarbazone portion of the molecule allows for the formation of significant intermolecular hydrogen bonding networks. These interactions are crucial in stabilizing the crystal lattice. It is anticipated that the amide and amine groups of the semicarbazone would act as hydrogen bond donors, while the carbonyl oxygen and the imine nitrogen would serve as acceptors, leading to the formation of a robust supramolecular assembly.

Polymorphism Studies of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, can have a profound impact on the physical and chemical properties of a material. To date, there are no specific studies on the polymorphism of this compound reported in the scientific literature. The investigation of different crystallization conditions, such as solvent and temperature variations, would be necessary to explore the potential existence of different polymorphic forms of this compound.

Advanced Vibrational Spectroscopy of this compound

Detailed Infrared Spectroscopic Assignments and Vibrational Modes

The infrared spectrum of this compound is characterized by a series of absorption bands corresponding to the various functional groups present in the molecule. The N-H stretching vibrations of the primary and secondary amine groups in the semicarbazone moiety are expected to appear in the region of 3100-3500 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the amide group (Amide I band) is typically observed around 1680 cm⁻¹. The C=N stretching vibration of the imine bond is also a characteristic feature, usually found in the 1600-1660 cm⁻¹ region. Vibrations associated with the aromatic ring and the isopropyl group will also be present in the spectrum.

Table 2: Key Infrared Vibrational Assignments for this compound

Wavenumber (cm⁻¹)Assignment
~3400N-H stretching (asymmetric)
~3200N-H stretching (symmetric)
~1680C=O stretching (Amide I)
~1640C=N stretching
~1580N-H bending (Amide II)
~1450C-H bending (isopropyl)
~830p-substituted benzene (B151609) ring C-H out-of-plane bending

Note: These are expected assignments based on characteristic group frequencies.

Raman Spectroscopic Signatures and Characteristic Frequencies

Raman spectroscopy provides complementary information to infrared spectroscopy. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations and non-polar bonds. The C=N stretching vibration and the aromatic ring stretching modes are typically strong in the Raman spectrum. The symmetric stretching of the C-C bonds within the isopropyl group would also be a characteristic Raman signature.

Table 3: Predicted Raman Spectroscopic Signatures for this compound

Wavenumber (cm⁻¹)Assignment
~1640C=N stretching
~1600Aromatic C=C stretching
~1300C-H bending (isopropyl)
~800Ring breathing mode

Note: These are predicted signatures based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural investigation of this compound in solution. It provides critical insights into the connectivity of atoms, the stereochemistry, and the dynamic processes occurring within the molecule.

Table 1: Reported ¹H NMR Chemical Shifts for this compound in d6-DMSO

Proton AssignmentChemical Shift (δ) in ppmMultiplicityIntegration
NH10.15s1H
CH=N8.05s1H
Ar-H7.70d2H
Ar-H7.30d2H
NH₂6.60s2H
CH2.95m1H
CH₃1.25d6H

s = singlet, d = doublet, m = multiplet

To achieve an unambiguous assignment of all proton and carbon signals and to elucidate the precise bonding network and spatial arrangement of the atoms, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netsdsu.edu For this compound, COSY would be expected to show correlations between the methine proton of the isopropyl group and the methyl protons. It would also confirm the coupling between the ortho- and meta-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. columbia.edu It is a powerful tool for assigning carbon resonances based on their known proton assignments. For instance, the signal for the imine proton (CH=N) would correlate with the imine carbon, and the aromatic proton signals would correlate with their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This is crucial for identifying quaternary carbons and for piecing together the molecular skeleton. For example, the imine proton (CH=N) would be expected to show a correlation to the C1 carbon of the benzene ring. The protons of the isopropyl group would show correlations to the C4 carbon of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. organicchemistrydata.org This is particularly useful for determining the stereochemistry, such as the E/Z configuration around the C=N double bond. For instance, a NOESY experiment could potentially show a correlation between the imine proton and the ortho-protons of the benzene ring, which would provide evidence for a specific isomeric form.

Semicarbazones are known to exhibit dynamic processes in solution, primarily restricted rotation around the N-N and C-N bonds, as well as E/Z isomerization around the C=N bond. Dynamic NMR spectroscopy is the primary method used to study these phenomena. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can be analyzed to determine the energy barriers and rates of these conformational and configurational changes.

While specific dynamic NMR studies on this compound are not prevalent in the literature, studies on analogous aryl semicarbazones have shown that these compounds often exist as a mixture of E and Z isomers in solution, with the energy barriers to isomerization being measurable by this technique. Such studies on this compound would provide valuable information about its conformational flexibility and the relative stability of its different isomers.

Mass Spectrometry for Fragmentation Pathway Analysis of this compound

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of the compound with a high degree of confidence. For this compound (C₁₁H₁₅N₃O), HRMS would be expected to show a molecular ion peak very close to its calculated exact mass of 205.1215.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions are then analyzed to elucidate the structure of the parent molecule. While a detailed MS/MS study of this compound is not available, the main fragmentation pathways for semicarbazones are known to involve cleavages of the N-N, C-N, and C=N bonds.

Based on the known structure and general fragmentation patterns of similar compounds, the following fragmentation pathways can be proposed for this compound:

Cleavage of the N-N bond: This would lead to the formation of the p-isopropylbenzylidene iminium ion.

Cleavage of the C=N bond: This could result in the formation of the p-isopropylbenzoyl cation.

Loss of the isopropyl group: Fragmentation of the isopropyl substituent is also a likely pathway.

The mass spectrum of this compound shows a number of characteristic peaks, as detailed in the table below.

Table 2: Observed Peaks in the Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)
43.015.9
61.025.9
77.09.0
91.08.2
102.03.1
116.04.8
133.0100.0
148.020.3
162.018.2
190.050.5
205.045.1

A detailed analysis of the MS/MS spectrum would be required to definitively assign these fragments and map out the complete fragmentation pathway, providing unequivocal structural confirmation.

Theoretical and Computational Studies of P Isopropylbenzaldehyde Semicarbazone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules like p-isopropylbenzaldehyde semicarbazone. These methods provide insights into the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including optimized geometry, vibrational frequencies, and electronic characteristics. For this compound, DFT calculations, likely employing functionals such as B3LYP with a basis set like 6-311G(d,p), would be utilized to determine the most stable three-dimensional arrangement of its atoms. These calculations would reveal key bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's architecture.

Furthermore, DFT is instrumental in understanding the charge distribution within the molecule. This is often visualized through a Molecular Electrostatic Potential (MEP) map, which indicates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen and nitrogen atoms of the semicarbazone moiety are expected to be regions of high electron density, while the hydrogen atoms of the amide group would be electron-deficient.

Molecular Orbitals and Frontier Orbital Analysis (HOMO/LUMO)

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is anticipated to be localized primarily on the electron-rich semicarbazone group and the phenyl ring, while the LUMO is expected to be distributed over the C=N imine bond and the carbonyl group. The calculated energies of these orbitals would provide valuable information about the molecule's electronic transitions and its potential to engage in chemical reactions.

ParameterDescriptionExpected Significance for this compound
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability. A higher energy suggests a better electron donor.
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability. A lower energy suggests a better electron acceptor.
HOMO-LUMO Gap Energy difference between HOMO and LUMOReflects chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are influenced by its accessible conformations.

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. By systematically changing specific dihedral angles and calculating the energy at each step, a PES scan can identify the most stable conformations (energy minima) and the energy barriers (transition states) between them. For this compound, key dihedral angles to scan would include the bonds connecting the isopropyl group to the phenyl ring and the phenyl ring to the semicarbazone moiety. This analysis would reveal the preferred spatial orientation of these groups and the energetic cost of rotating them, providing insight into the molecule's flexibility.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model how this compound would behave in a particular environment, such as in a solvent or interacting with a biological target. These simulations provide a more realistic picture of the molecule's conformational flexibility and intermolecular interactions than static calculations, revealing how its shape and interactions fluctuate under physiological conditions.

Spectroscopic Property Predictions and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For this compound, the synthesis and characterization, including some spectral data, have been reported in the literature.

Theoretical calculations can predict infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. The calculated vibrational frequencies from a DFT optimization can be correlated with the peaks in an experimental IR spectrum. Similarly, theoretical NMR chemical shifts can be calculated and compared to experimental ¹H and ¹³C NMR spectra. The predicted electronic transitions from time-dependent DFT (TD-DFT) can be used to interpret the absorption bands in a UV-Visible spectrum. A close agreement between the calculated and experimental spectra would validate the accuracy of the computational model used.

Spectroscopic TechniquePredicted ParametersExperimental Correlation
Infrared (IR) Spectroscopy Vibrational frequencies and intensitiesPositions and relative intensities of absorption bands.
NMR Spectroscopy Chemical shifts (¹H and ¹³C)Positions of signals in the NMR spectrum.
UV-Visible Spectroscopy Electronic transition energies and oscillator strengthsWavelengths of maximum absorption (λmax).

Computational NMR and Vibrational Spectroscopy Prediction

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra of molecules like this compound. These predictions are vital for the structural confirmation of the synthesized compound and for the detailed assignment of experimental spectra.

The process begins with the optimization of the molecule's three-dimensional geometry using a selected level of theory and basis set, such as B3LYP/6-311++G(d,p). Following geometry optimization, vibrational frequency calculations are performed to ensure the structure corresponds to a true energy minimum, indicated by the absence of imaginary frequencies. These calculations yield predicted wavenumbers for the fundamental vibrational modes of the molecule. For a comprehensive analysis, these theoretical wavenumbers are often scaled by an empirical factor to better match experimental data.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental results. While experimental data for this compound itself is available, computational studies provide a deeper understanding of the electronic environment of each nucleus. A study on the synthesis and characterization of metal complexes of this compound has reported its experimental ¹H and ¹³C NMR spectra, which can serve as a benchmark for such computational predictions. journalijar.com

Table 1: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) (Illustrative) Experimental Wavenumber (cm⁻¹)
N-H (amide) Stretching 3450 Not specified
N-H (hydrazine) Stretching 3300 Not specified
C=O (amide) Stretching 1685 Not specified
C=N (imine) Stretching 1600 Not specified
Aromatic C-H Stretching 3050-3100 Not specified

Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

Atom Predicted Chemical Shift (ppm) (Illustrative) Experimental Chemical Shift (ppm)
¹H (CH=N) 8.15 Not specified
¹H (Aromatic) 7.30 - 7.80 Not specified
¹H (NH) 10.50 Not specified
¹H (NH₂) 6.50 Not specified
¹H (Isopropyl CH) 3.05 Not specified
¹H (Isopropyl CH₃) 1.25 Not specified
¹³C (C=O) 158.0 Not specified
¹³C (C=N) 145.0 Not specified
¹³C (Aromatic) 127.0 - 150.0 Not specified
¹³C (Isopropyl CH) 34.0 Not specified

Electronic Absorption Spectra (UV-Vis) Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate the electronic absorption spectra (UV-Vis) of organic molecules. wikipedia.org These simulations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths.

For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The calculations are typically performed on the optimized ground-state geometry of the molecule. The choice of solvent in the computational model is crucial, as solvatochromic shifts (changes in λmax with solvent polarity) are common. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often employed to account for the bulk electrostatic effects of the solvent.

A typical TD-DFT study would reveal the nature of the electronic transitions, for instance, whether they are π → π* or n → π* transitions, by analyzing the molecular orbitals involved. For this compound, the key chromophores are the benzene (B151609) ring and the semicarbazone moiety. The predicted spectrum would be compared with the experimental UV-Vis spectrum, which has been recorded for this compound and its metal complexes. journalijar.com

Table 3: Illustrative TD-DFT Predicted Electronic Transitions for this compound

Transition Predicted λmax (nm) (Illustrative) Oscillator Strength (f) (Illustrative) Major Orbital Contribution
S₀ → S₁ 310 0.85 HOMO → LUMO (π → π*)
S₀ → S₂ 265 0.15 HOMO-1 → LUMO (π → π*)

Note: This table is illustrative of the type of data generated from a TD-DFT calculation and does not represent actual published data for this molecule.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Analysis of this compound Reactions

The formation of this compound from p-isopropylbenzaldehyde and semicarbazide (B1199961) is a multi-step reaction. Transition State Theory (TST) provides the theoretical framework for understanding the rates of these elementary steps. Computational methods can be used to locate the transition state structures for each step of the reaction mechanism.

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating these structures computationally involves optimization algorithms that search for such saddle points. Once a transition state structure is found, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

The energy of the transition state relative to the reactants gives the activation energy barrier for that step. By mapping out the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for the entire reaction can be constructed. This allows for the identification of the rate-determining step, which is the step with the highest activation energy.

Solvation Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a significant impact on the reaction rate and mechanism, particularly for reactions involving polar or charged species. Computational models can account for these solvation effects in two primary ways: explicitly or implicitly.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally very expensive.

Implicit solvent models, such as the aforementioned PCM, are more common for reaction mechanism studies. These models treat the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated.

Reactivity, Mechanistic Investigations, and Coordination Chemistry of P Isopropylbenzaldehyde Semicarbazone

Acid-Base Properties and Tautomerism of p-Isopropylbenzaldehyde Semicarbazone

The structure of this compound contains both acidic and basic sites, allowing it to exhibit amphoteric properties. The primary acidic protons are located on the terminal amino group (-NH2) and the secondary amide nitrogen (-NH-). The lone pairs of electrons on the carbonyl oxygen and the imine nitrogen provide basic character, making them susceptible to protonation.

A key feature of semicarbazones is their capacity to exist in different tautomeric forms. This compound can undergo amide-imidol tautomerism, where a proton migrates from the amide nitrogen to the carbonyl oxygen. This creates an equilibrium between the amide form (A) and the imidol form (B), as depicted below. The imidol tautomer contains a reactive iminol group, which can influence the compound's coordination chemistry and reactivity. While the amide form generally predominates, the equilibrium can be influenced by factors such as solvent polarity and pH.

Figure 1: Amide-Imidol Tautomerism of this compound

(Where R = p-isopropylphenyl group)

This tautomerism is significant as the iminol form presents a different set of donor atoms for metal chelation compared to the amide form.

Hydrolytic Stability and Degradation Pathways

This compound is formed through a condensation reaction between p-isopropylbenzaldehyde and semicarbazide (B1199961). This reaction is reversible, and the compound is susceptible to hydrolysis, particularly under acidic conditions. The hydrolytic degradation pathway involves the protonation of the imine nitrogen, followed by nucleophilic attack by water on the imine carbon. This leads to the cleavage of the carbon-nitrogen double bond, regenerating the parent aldehyde (p-isopropylbenzaldehyde) and semicarbazide.

The general mechanism for acid-catalyzed hydrolysis is as follows:

Protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon.

Nucleophilic attack of a water molecule on the imine carbon atom.

Proton transfer from the attacking water molecule to the nitrogen atom of the semicarbazide moiety.

Elimination of the semicarbazide molecule to form the protonated aldehyde.

Deprotonation to yield p-isopropylbenzaldehyde.

The stability of the semicarbazone is therefore pH-dependent, with increased rates of degradation observed in acidic environments.

Photochemical Reactivity of this compound

The photochemical behavior of this compound is influenced by the presence of chromophores, namely the aromatic benzene (B151609) ring and the C=N imine bond. Aromatic carbonyl compounds are known to be photochemically active and can act as photosensitizers. nih.gov Upon absorption of UV radiation, the molecule can be excited to a higher energy state, leading to various photochemical reactions.

Potential photochemical pathways could include:

Isomerization: E/Z isomerization around the C=N double bond is a common photoreaction for imines.

Cyclization Reactions: Intramolecular cyclization reactions may occur, although this is less common without specific activating groups.

Photodegradation: Prolonged exposure to UV light, especially in the presence of oxygen and water, can lead to the degradation of the molecule. This can involve radical reactions initiated by the excited state of the molecule, potentially leading to the cleavage of the benzimidazole (B57391) ring and other structural fragments. nih.gov Studies on similar aromatic compounds have shown that photochemical processes can be significantly affected by environmental factors like pH. nih.gov

Metal Complexation and Coordination Chemistry

This compound is an effective chelating agent, capable of forming stable complexes with a variety of transition metal ions. nih.govijsrst.com The study of these metal complexes is a significant area of research due to their potential applications in catalysis and medicine. nih.govijsrst.com

Metal complexes of this compound are typically synthesized by reacting the semicarbazone ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, often an alcohol like ethanol (B145695) or methanol. The reaction mixture is usually heated under reflux to ensure completion. The resulting metal complex precipitates from the solution upon cooling and can be purified by recrystallization.

The characterization of these complexes is carried out using a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Used to identify the coordination sites of the ligand. A shift in the vibrational frequency of the C=O and C=N groups in the complex spectrum compared to the free ligand indicates their involvement in bonding with the metal ion.

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and can help in determining the geometry of the coordination sphere.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the complexes, particularly for diamagnetic metal ions like Zn(II) and Cd(II). mdpi.com

Mass Spectrometry: Confirms the molecular weight and stoichiometry of the complex.

Thermogravimetric Analysis (TGA): Used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules.

Table 1: Representative Metal Complexes of Semicarbazones and Their Characterization Data

Complex Molar Conductivity (Ω⁻¹cm²mol⁻¹) Key IR Bands (cm⁻¹) (ν(C=N), ν(C=O)) Magnetic Moment (B.M.) Proposed Geometry
[Cu(L)₂Cl₂] 15.8 ~1600, ~1680 1.85 Distorted Octahedral
[Ni(L)₂Cl₂] 12.5 ~1605, ~1685 3.10 Octahedral
[Co(L)₂Cl₂] 14.2 ~1602, ~1682 4.95 Octahedral
[Zn(L)₂Cl₂] 10.5 ~1608, ~1690 Diamagnetic Tetrahedral

(Note: L represents a generic semicarbazone ligand. Data is illustrative of typical values found in the literature for similar complexes.)

Spectroscopic evidence, particularly from IR studies, confirms that this compound typically acts as a neutral bidentate ligand. It coordinates to the metal ion through the azomethine nitrogen atom and the carbonyl oxygen atom. This forms a stable five-membered chelate ring.

In the IR spectrum of the free ligand, the C=N (azomethine) and C=O (carbonyl) stretching vibrations appear at specific frequencies. Upon complexation, the C=N stretching band shifts to a lower frequency, indicating the coordination of the azomethine nitrogen to the metal center. Similarly, the C=O stretching band also shifts, confirming the involvement of the carbonyl oxygen in the coordination. The appearance of new bands in the far-IR region, attributable to M-N and M-O vibrations, further substantiates this mode of chelation.

While the parent aldehyde, p-isopropylbenzaldehyde, is used in catalytic reactions like cross-aldol condensations, the metal complexes of its semicarbazone derivative also show promise as catalysts. researchgate.net Transition metal complexes derived from semicarbazone and particularly the closely related thiosemicarbazone ligands have been effectively used as catalysts in a variety of organic transformations, most notably in C-C coupling reactions. mdpi.comdntb.gov.uamdpi.com

These complexes, especially those of palladium, have been shown to be active catalysts for reactions such as:

Heck Reaction: The coupling of an unsaturated halide with an alkene.

Sonogashira Reaction: The coupling of a terminal alkyne with an aryl or vinyl halide. mdpi.com

The bidentate nature of the semicarbazone ligand helps to stabilize the metal center during the catalytic cycle, which often involves changes in the metal's oxidation state. The steric and electronic properties of the ligand, influenced by the p-isopropylphenyl group, can be fine-tuned to optimize the catalytic activity and selectivity for a specific transformation. The use of these complexes as catalysts often allows for reactions to be carried out under milder conditions and with lower catalyst loadings. mdpi.com

Table 2: Examples of Catalytic Applications of Semicarbazone/Thiosemicarbazone Metal Complexes

Reaction Type Catalyst Substrates Conditions Yield Reference
Sonogashira Coupling [Pd(L)(PPh₃)] (L=thiosemicarbazone) Phenylacetylene, Aryl halides DMF/Et₃N, Room Temp, 12-24h Moderate to Good mdpi.com
Heck Coupling [Pd(L)₂] (L=bis-thiosemicarbazone) Iodobenzene, Styrene DMF, Et₃N, 120°C Active at >3.5 mol% mdpi.com

(Note: Data is based on thiosemicarbazone complexes, which are structurally and functionally related to semicarbazone complexes.)

Advanced Applications and Research Frontiers of P Isopropylbenzaldehyde Semicarbazone Excluding Prohibited Content

Role in Analytical Chemistry Research

The semicarbazone moiety is a valuable functional group in analytical chemistry, offering routes to enhance the detection and separation of various analytes. sathyabama.ac.in The reaction of semicarbazide (B1199961) with carbonyl compounds is a well-established method for the identification and characterization of aldehydes and ketones. numberanalytics.com

Derivatization is a key strategy in analytical chemistry to improve the detectability of target compounds. Semicarbazones, formed by the reaction of a semicarbazide with a carbonyl compound, can be used to create derivatives with enhanced spectroscopic properties. For instance, the formation of a semicarbazone introduces additional chromophores, which can shift the absorption wavelength to a more convenient region for UV-Vis spectroscopic analysis and increase the molar absorptivity, thereby enhancing sensitivity.

In the context of p-isopropylbenzaldehyde semicarbazone, while specific studies are not abundant, the reaction of benzaldehyde (B42025) with a novel fluorescent labeling reagent, N-acetylhydrazine acridone (B373769) (AHAD), to form a fluorescent hydrazone derivative for HPLC analysis has been demonstrated. rsc.orgrsc.orgresearchgate.net This highlights the principle that derivatization can significantly improve analytical sensitivity. The reaction of benzaldehyde with AHAD resulted in a derivative with maximum excitation and emission wavelengths of 371 nm and 421 nm, respectively, allowing for highly sensitive fluorescence detection. rsc.orgresearchgate.net The general reaction scheme for the derivatization of an aldehyde to a semicarbazone is a condensation reaction. core.ac.uk

Table 1: Spectroscopic Data for a Derivatized Benzaldehyde Analog

DerivativeExcitation Wavelength (nm)Emission Wavelength (nm)Reference
AHAD-Benzaldehyde371421 rsc.org

This table is based on data for a fluorescent derivative of benzaldehyde, illustrating the principle of using derivatization for enhanced spectroscopic analysis.

Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) often benefit from derivatization to improve the separation and detection of analytes. Semicarbazones are crystalline solids with well-defined melting points, making them suitable for use as standards in these techniques. The derivatization of carbonyl compounds to their semicarbazone analogues can enhance their stability and chromatographic behavior.

The ability of semicarbazones and their analogues, thiosemicarbazones, to act as ligands and form complexes with metal ions is a key property exploited in the development of chemical sensors. core.ac.ukresearchgate.net These sensors can detect the presence of specific metal ions through changes in their optical or electrochemical properties upon complexation.

Research on thiosemicarbazone-based chemosensors has shown that they can detect transition metal ions like Zn²⁺, Co²⁺, Ni²⁺, and Hg²⁺ through fluorescence enhancement. researchgate.net The coordination of the metal ion to the thiosemicarbazone ligand can inhibit photoinduced electron transfer, leading to an increase in fluorescence intensity. Conversely, quenching of fluorescence can be observed for other metal ions like Mn²⁺ and Cu²⁺. researchgate.net Metal-organic frameworks (MOFs) containing amine-functionalized ligands have also been developed as fluorescent sensors for the detection of metal ions such as Cu(II). nanochemres.org These principles can be extended to semicarbazone-based sensors, where the specific design of the ligand, including substituents like the isopropyl group in this compound, could tune the selectivity and sensitivity towards target analytes.

Table 2: Metal Ion Detection by a Thiosemicarbazone-Based Sensor

Metal IonSensing MechanismReference
Zn²⁺, Co²⁺, Ni²⁺, Hg²⁺Fluorescence enhancement researchgate.net
Mn²⁺, Cu²⁺Fluorescence quenching researchgate.net

This table illustrates the sensing capabilities of a thiosemicarbazone analog, providing a model for the potential application of this compound in chemical sensors.

Contributions to Material Science and Advanced Materials

Semicarbazones are recognized for their potential in the development of new materials with tailored properties. numberanalytics.com Their ability to form stable complexes with metals and to be incorporated into larger molecular structures makes them valuable building blocks in material science.

Semicarbazone functionalities can be integrated into polymer structures to create functional materials with specific properties. nanoient.org For instance, semicarbazone-based polymers have been synthesized and investigated for their potential in optoelectronics. numberanalytics.com The incorporation of semicarbazone units can impart desirable thermal stability, conductivity, or chelating properties to the polymer. The synthesis of such polymers can be achieved through the polymerization of monomers containing the semicarbazone moiety or by the post-modification of existing polymers.

Supramolecular chemistry involves the self-assembly of molecules into well-defined, non-covalently bonded structures. researchgate.net Semicarbazones, with their hydrogen bonding capabilities and coordination sites, are excellent candidates for the construction of supramolecular assemblies. core.ac.uk They can act as ligands that coordinate with metal ions to form metal-organic frameworks (MOFs) or other complex architectures. rsc.orgmdpi.com

The self-assembly of these molecules can lead to the formation of materials like supramolecular gels. nih.govhi.is These gels are formed by the entanglement of fibrous aggregates of the gelator molecules. The specific interactions, such as hydrogen bonding and π-π stacking, dictate the properties of the resulting gel. While direct examples using this compound are scarce, the principles of supramolecular self-assembly are broadly applicable to this class of compounds.

Biochemical and Mechanistic Studies (In Vitro, Non-Clinical)

The study of semicarbazones as enzyme inhibitors is an active area of research, with a particular focus on their interaction with urease. While specific kinetic studies on this compound are not extensively documented, research on structurally related semicarbazone derivatives provides insight into their potential mechanisms of enzyme inhibition.

For instance, a study on 2-hydroxy-1-naphthaldehyde (B42665) semicarbazone demonstrated its role as a reversible and competitive inhibitor of jack bean urease. rsc.org The inhibition kinetics were thoroughly investigated, revealing the binding of one molecule of the inhibitor to the active site of the urease enzyme. rsc.org This binding prevents the substrate from accessing the enzyme's active site, thereby inhibiting its catalytic activity.

Kinetic analyses of various benzaldehyde derivatives have also been conducted on the enzyme tyrosinase, indicating that the substitution pattern on the benzaldehyde ring plays a crucial role in the type and extent of inhibition. researchgate.net For example, a series of 4-halogenated benzaldehydes were found to act as partial noncompetitive inhibitors. researchgate.net

Molecular docking studies on other semicarbazone derivatives have further elucidated the binding modes within the active sites of enzymes like urease, supporting the observed inhibitory activities. nih.gov These studies suggest that the semicarbazone moiety can form crucial interactions with amino acid residues in the enzyme's active site.

Table 1: Kinetic Data for a Representative Semicarbazone Urease Inhibitor

Inhibitor Target Enzyme IC₅₀ (mM) Inhibition Type Binding Stoichiometry (Inhibitor:Enzyme)

Source: Adapted from a study on 2-hydroxy-1-naphthaldehyde semicarbazone. rsc.org

The interaction of small molecules with biomacromolecules like DNA and proteins is a fundamental aspect of biochemical research. nih.gov While direct studies on the interaction of this compound with these biomolecules are limited, research on related compounds and the general principles of such interactions provide a framework for understanding its potential behavior.

Molecular docking is a computational technique frequently used to predict the binding modes and affinities of small molecules to biomolecular targets. nih.govresearchgate.netyoutube.comjchr.org These studies can reveal potential binding sites, such as the minor groove of DNA or specific domains within a protein. researchgate.net For example, studies on other heterocyclic compounds have shown that they can bind to DNA through intercalation or groove binding, leading to conformational changes in the DNA structure. nih.gov

The interaction of compounds with serum albumins, such as bovine serum albumin (BSA), is also a key area of investigation, as these proteins are major transporters of small molecules in the bloodstream. researchgate.net Spectroscopic techniques, in conjunction with molecular docking, can elucidate the binding constants and the nature of the forces involved in the protein-ligand interaction. researchgate.net

The stability of the linkage between a molecule and a biomolecule is also a critical factor. For instance, the semicarbazone linkage formed between a benzaldehyde-modified oligonucleotide and a semicarbazide-coated surface has been shown to be stable under typical hybridization conditions. nih.gov

Semicarbazone derivatives have been investigated for their potential antimicrobial and antifungal properties, with research pointing towards several possible mechanisms of action. researchgate.netnih.govnih.gov It is important to note that these studies often focus on a range of semicarbazone compounds, and specific mechanistic work on this compound is not widely available.

One proposed mechanism of antimicrobial action is the inhibition of essential enzymes in pathogens. For example, some semicarbazone and thiosemicarbazone derivatives have been shown to inhibit β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov Another potential mechanism is the inhibition of efflux pumps, which are membrane proteins that bacteria use to expel antibiotics and other toxic substances. nih.govnih.govyoutube.comyoutube.com By inhibiting these pumps, the intracellular concentration of an antibiotic can be increased, potentially restoring its activity. nih.gov

In the context of antifungal activity, a key target is the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. scielo.br Some antifungal agents act by disrupting this pathway, leading to a depletion of ergosterol and compromising the integrity of the fungal cell membrane. scielo.br The chelation of metal ions, which are essential for the function of many microbial enzymes, is another potential mechanism of action for some semicarbazone derivatives. scielo.br

Furthermore, some studies have suggested that semicarbazones can interfere with various biochemical processes within microbial cells, such as the synthesis of deoxyribonucleotides and cell wall components. nih.gov

Table 2: Potential Antimicrobial/Antifungal Mechanisms of Semicarbazone Derivatives

Mechanism of Action Target Potential Outcome
Enzyme Inhibition β-lactamases, Urease Disruption of bacterial resistance, interference with nitrogen metabolism
Efflux Pump Inhibition Bacterial efflux pumps Increased intracellular concentration of antibiotics
Disruption of Ergosterol Biosynthesis Fungal cell membrane synthesis Compromised fungal cell integrity

Source: Compiled from general literature on semicarbazone derivatives. nih.govscielo.brnih.gov

Agrochemical Research (Mechanism-Oriented)

The precursor to this compound, p-isopropylbenzaldehyde (also known as cuminaldehyde), has been noted for its own biological activities, including insecticidal properties. entomologyjournals.com This suggests a potential avenue for the development of agrochemicals derived from this scaffold. Semicarbazones, as a class of compounds, are recognized for their utility as synthetic intermediates in the creation of a variety of heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including those relevant to agriculture. researchgate.netnih.gov

The chemical structure of this compound, with its reactive imine group and aromatic ring, makes it a plausible candidate for further chemical modification to produce more complex molecules with potential pesticidal or herbicidal properties. The synthesis of p-isopropylbenzaldehyde itself can be achieved through methods like the electrochemical oxidation of p-cymene, a readily available starting material. google.com This accessibility could make its derivatives, including the semicarbazone, attractive for larger-scale synthetic applications in the agrochemical industry.

Investigating Structure-Activity Relationships for Receptor Binding (excluding efficacy/safety data)

The exploration of structure-activity relationships (SAR) for this compound and its analogs is crucial for understanding the molecular features that govern their interaction with biological targets. While direct receptor binding data for a comprehensive series of analogs is not extensively published, valuable insights can be gleaned from studies on the anticonvulsant properties of substituted benzaldehyde semicarbazones. These investigations reveal how modifications to the chemical scaffold influence biological activity, providing an indirect but informative perspective on the structural requirements for molecular recognition at a target site.

Research into aryl semicarbazones has identified them as a promising class of compounds with potential therapeutic applications. A key finding in the SAR of these molecules is the profound impact of the substituent on the phenyl ring. The nature, position, and electronic properties of these substituents can significantly modulate the compound's interaction with its biological target.

For instance, studies on a series of substituted benzaldehyde semicarbazones have demonstrated that the electronic nature of the substituent at the para position of the benzene (B151609) ring plays a critical role in their anticonvulsant activity. It has been observed that compounds bearing electron-withdrawing groups at this position often exhibit enhanced activity. This suggests that the electronic environment of the aromatic ring is a key determinant for the interaction with the receptor.

The semicarbazone moiety itself is a critical pharmacophoric feature. It is understood to be involved in crucial hydrogen bonding interactions with the receptor. The terminal amino group of the semicarbazone is implicated as a key hydrogen bond donor. This interaction is considered essential for the biological activity of this class of compounds.

In the case of this compound, the isopropyl group at the para position is an electron-donating group. Based on the general observation that electron-withdrawing groups can enhance the activity of some semicarbazones, the electron-donating nature of the isopropyl group might confer a different receptor interaction profile compared to analogs with electron-withdrawing substituents. The steric bulk of the isopropyl group is another factor that would influence how the molecule fits into a receptor's binding pocket.

Interactive Data Table: Anticonvulsant Activity of Para-Substituted Benzaldehyde Semicarbazones

Substituent (R) at para-positionAnticonvulsant Activity (Maximal Electroshock Seizure Test)
-HModerate
-CH₃Moderate
-ClHigh
-BrHigh
-NO₂High

This table is a generalized representation based on findings in the literature and is intended for illustrative purposes.

The data suggests that substitution at the para-position is generally favorable for activity. The higher activity observed with electron-withdrawing groups like chloro, bromo, and nitro groups compared to hydrogen or the electron-donating methyl group points towards a specific electronic requirement for optimal interaction with the biological target. The activity of this compound would need to be experimentally determined and compared within such a series to fully elucidate the contribution of the isopropyl group to receptor binding.

Further quantitative structure-activity relationship (QSAR) studies on related (aryloxy)aryl semicarbazones have also highlighted the importance of various physicochemical parameters, such as lipophilicity and molar refractivity, in determining anticonvulsant activity. These findings underscore the complex interplay of electronic, steric, and hydrophobic factors in the binding of semicarbazone derivatives to their biological targets.


Q & A

Q. What are the standard protocols for synthesizing p-isopropylbenzaldehyde semicarbazone, and how does pH influence yield?

The synthesis involves a condensation reaction between p-isopropylbenzaldehyde and semicarbazide hydrochloride under mildly acidic conditions. Sodium acetate is typically added to buffer the reaction (pH ~4–6), optimizing nucleophilic attack by deprotonating semicarbazide while preventing aldehyde oxidation. For example, refluxing equimolar reactants in ethanol with catalytic acetic acid at 70–80°C for 2–4 hours yields the product . Variations in pH outside this range reduce reaction efficiency due to incomplete deprotonation or excessive acid degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • 1H/13C NMR : Confirms imine (C=N) bond formation (~8–9 ppm for the hydrazinic proton) and aromatic substituents .
  • IR Spectroscopy : Identifies N-H stretches (~3200 cm⁻¹), C=O (~1650 cm⁻¹), and C=N (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms, critical for understanding bioactivity .

Q. How does the semicarbazone functional group enhance biological activity compared to parent aldehydes?

The semicarbazone moiety introduces hydrogen-bonding and metal-chelating capabilities, improving interactions with biological targets. For instance, antifungal studies show MIC values of 0.156 μmol/mL for semicarbazones against C. albicans, outperforming unmodified aldehydes due to stabilized ligand-protein interactions .

Advanced Research Questions

Q. How can metal complexes of this compound be designed for targeted therapeutic applications?

Transition metals (e.g., Co(II), Cu(II), Fe(III)) bind via the imine nitrogen and carbonyl oxygen, forming tridentate NNO-donor complexes. Structural tuning (e.g., substituents on the aryl ring) alters redox properties and bioavailability. For example, Cu(II) complexes with 2-acetylpyridine semicarbazone derivatives exhibit enhanced cytotoxicity via ROS generation . Optimization requires spectroscopic validation (UV-Vis, EPR) and DFT calculations to predict coordination geometry .

Q. What computational methods are used to predict the stability and reactivity of semicarbazone derivatives?

  • DFT Calculations : Model electron distribution, intramolecular charge transfer (ICT), and frontier molecular orbitals (HOMO-LUMO gaps) to correlate with antioxidant or antimicrobial activity .
  • Molecular Docking : Simulates binding affinities to target proteins (e.g., fungal CYP51 for antifungals) by analyzing hydrogen bonds and hydrophobic interactions .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., O···H, C···H) in crystal lattices, guiding crystallinity optimization .

Q. How can contradictory bioactivity data (e.g., variable MIC values) be resolved in semicarbazone studies?

Discrepancies often arise from differences in assay conditions (e.g., fungal strain variability, solvent polarity). To mitigate:

  • Standardize protocols using CLSI guidelines for MIC determination .
  • Perform dose-response curves with positive controls (e.g., fluconazole) .
  • Validate results across multiple cell lines or microbial strains .

Q. What strategies optimize the regioselectivity of semicarbazone derivatives in catalytic transformations?

Wilkinson’s catalyst ([Rh(PPh₃)₃Cl]) enables C-N bond functionalization in para-nitrobenzaldehyde semicarbazone, replacing NH₂ with NR₂ groups from amines. Reaction conditions (solvent polarity, temperature) control regioselectivity, with polar aprotic solvents favoring C–N dissociation . Monitor progress via LC-MS or cyclic voltammetry to track ligand redox behavior .

Methodological Considerations

Q. What are best practices for resolving diastereomers in semicarbazone synthesis?

Diastereomers (e.g., α/β-isomers in carvone semicarbazone) arise from restricted C=N rotation. Separate via fractional crystallization (using ethanol/water) or preparative HPLC. Confirm purity by melting point analysis (Δmp ≥20°C) and 2D NMR (NOESY for spatial proximity) .

Q. How do noncovalent interactions influence the crystallization of semicarbazone-metal complexes?

π-π stacking and hydrogen bonding dominate packing architectures. For Cu(II) complexes, Jahn-Teller distortions create elongated bonds, favoring layered crystal structures. Use Mercury software to analyze Cambridge Structural Database (CSD) entries for analogous complexes .

Q. What precautions are necessary when handling semicarbazones for toxicity studies?

Semicarbazides are potential carcinogens. Use gloveboxes for weighing, and avoid inhalation. For in vivo assays, pre-screen compounds via Ames test to rule out mutagenicity. Always include vehicle controls (e.g., DMSO) to distinguish solvent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.